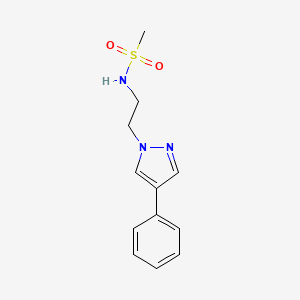

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound features a phenyl group attached to the pyrazole ring and a methanesulfonamide group attached to an ethyl chain

作用機序

Target of Action

For instance, NNN pincer palladium(II) complexes with N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide ligands have been used in catalytic reactions

Mode of Action

It’s known that pyrazole derivatives can exhibit a wide range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . The specific interactions between this compound and its targets, leading to these effects, are yet to be elucidated.

Biochemical Pathways

Pyrazole derivatives have been associated with various biochemical pathways due to their broad spectrum of biological activities

Result of Action

Compounds with similar structures have shown promising results in various biological activities

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a diazo compound.

Introduction of the Phenyl Group: The phenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a phenylboronic acid and a halogenated pyrazole.

Attachment of the Ethyl Chain: The ethyl chain can be introduced through an alkylation reaction using an appropriate alkyl halide and a base.

Formation of the Methanesulfonamide Group: The final step involves the reaction of the ethyl-substituted pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs more scalable and cost-effective methods. These may include continuous flow reactions, use of cheaper catalysts, and optimization of reaction conditions to maximize yield and minimize waste.

化学反応の分析

Types of Reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Phenolic derivatives.

Reduction: Dihydropyrazole derivatives.

Substitution: Various substituted sulfonamide derivatives.

科学的研究の応用

Ethyl 3-chloro-5-cyanobenzoate is an organic compound with the molecular formula C10H6ClNO2. It features a benzoate structure with chloro and cyano groups at the 3 and 5 positions, respectively. This compound belongs to the cyanobenzoate family and is recognized for its potential use in pharmaceuticals and agrochemicals due to its unique structural features.

Potential Applications

- Pharmaceuticals and Agrochemicals Ethyl 3-chloro-5-cyanobenzoate's unique structure allows for various functionalizations, making it potentially useful in pharmaceuticals and agrochemicals.

- Isoindolinone Pigments Alkyl esters of tetrachloro-2-cyanobenzoic acid, obtained through processes involving cyano compounds, are important intermediates in the preparation of isoindolinone pigments .

- Catalysis Cyanobenzoic acid derivatives play a role in catalytic processes . For example, a catalytic process within a porous coordination network was demonstrated by treating benzaldehyde and cyanotrimethylsilane with a CH2Cl2 suspension of powdered [Cd(4,4′−bpy)2(NO3)2], which gave 2-(trimethylsiloxy)phenylacetonitrile in 77% yield .

Safety and Hazards

According to GHS classifications, Ethyl 3-chloro-5-cyanobenzoate may be harmful if swallowed, in contact with skin, or inhaled . It may also cause skin and serious eye irritation, and may cause respiratory irritation .

- H302: Harmful if swallowed

- H312: Harmful in contact with skin

- H315: Causes skin irritation

- H319: Causes serious eye irritation

- H332: Harmful if inhaled

- H335: May cause respiratory irritation

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

- P264: Wash skin thoroughly after handling.

- P264+P265: Wash skin thoroughly after handling.

- P270: Do not eat, drink or smoke when using this product.

- P271: Use only outdoors or in a well-ventilated area.

- P280: Wear protective gloves/protective clothing/eye protection/face protection.

- P301+P317: IF SWALLOWED: Get medical help.

- P302+P352: IF ON SKIN: Wash with plenty of water.

- P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

- P317: Get medical help.

- P319: Get medical help if you feel unwell.

- P321: Specific treatment (see supplemental first aid instructions on this label).

- P330: Rinse mouth.

- P332+P317: If skin irritation occurs: Get medical help.

- P337+P317: If eye irritation persists: Get medical help.

- P362+P364: Take off contaminated clothing and wash it before reuse.

- P403+P233: Store in a well-ventilated place. Keep container tightly closed.

- P405: Store locked up.

- P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

類似化合物との比較

Similar Compounds

3(5)-Substituted Pyrazoles: These compounds share the pyrazole core structure but differ in the substituents attached to the ring.

Phenylpyrazoles: Compounds with a phenyl group attached to the pyrazole ring, similar to N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide.

Sulfonamide Derivatives: Compounds containing the sulfonamide group, which can exhibit similar biological activities.

Uniqueness

This compound is unique due to its specific combination of a phenyl group, pyrazole ring, and methanesulfonamide group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

生物活性

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a complex structure comprising a pyrazole ring and a methanesulfonamide group. The general molecular formula is C13H18N4O2S, with a molecular weight of approximately 294.37 g/mol. The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrazole ring through the reaction of hydrazine with diketones, followed by the introduction of phenyl groups via Friedel-Crafts reactions, and concluding with sulfonation to yield the final product .

The biological activity of this compound primarily arises from its ability to inhibit specific enzymes. The compound binds to the active sites of target enzymes, disrupting various biological pathways. It has been shown to interact with proteases and enzymes involved in cellular signaling and metabolism, leading to potential therapeutic effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It modulates key inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. These actions suggest its potential use in treating inflammatory diseases .

Antitubercular Activity

Research has indicated that this compound possesses antitubercular activity, particularly against Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies have revealed that modifications in the pyrazole core can enhance its potency against tuberculosis, emphasizing the importance of specific functional groups in its structure .

Comparative Biological Activity

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Pyrazole ring + Methanesulfonamide | Antimicrobial, Anti-inflammatory, Antitubercular |

| 1-Phenyl-N-(2-(4-methylpyrazol-1-yl)ethyl)methanesulfonamide | Similar structure | Moderate antimicrobial activity |

| 5-Difluoromethyl-N-(2-hydroxyethyl)-methanesulfonamide | Contains hydroxyl group | Anti-inflammatory effects |

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives of pyrazole compounds found that this compound exhibited superior antimicrobial activity compared to traditional antibiotics, with specific MIC values indicating its potency against resistant bacterial strains .

- Inflammation Model : In vivo studies using animal models of inflammation demonstrated that this compound significantly reduced inflammation markers when administered in therapeutic doses, supporting its potential application in inflammatory disease management .

- Tuberculosis Research : A recent screening identified this compound as a lead compound in antitubercular drug development due to its unique mechanism of action and favorable SAR profile .

特性

IUPAC Name |

N-[2-(4-phenylpyrazol-1-yl)ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c1-18(16,17)14-7-8-15-10-12(9-13-15)11-5-3-2-4-6-11/h2-6,9-10,14H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPFAECPWGEDAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCN1C=C(C=N1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。